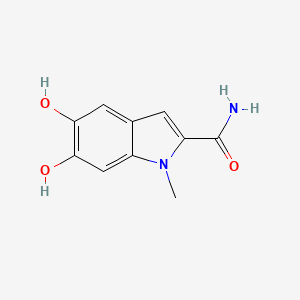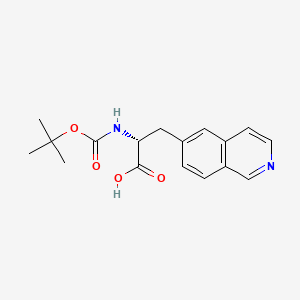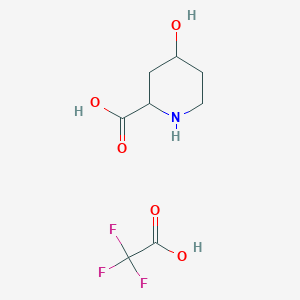
4-hydroxypiperidine-2-carboxylic acid;2,2,2-trifluoroacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxypiperidine-2-carboxylic acid;2,2,2-trifluoroacetic acid: is a compound that combines the structural features of piperidine and trifluoroacetic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxypiperidine-2-carboxylic acid typically involves the hydroxylation of piperidine-2-carboxylic acid. This can be achieved through various methods, including catalytic hydrogenation and oxidation reactions. The addition of 2,2,2-trifluoroacetic acid can be performed through esterification or direct acid-base reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the production efficiency.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The hydroxyl group in 4-hydroxypiperidine-2-carboxylic acid can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to alcohols or alkanes using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide can facilitate substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 4-Hydroxypiperidine-2-carboxylic acid is used as an intermediate in the synthesis of complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its derivatives may serve as enzyme inhibitors or activators.
Medicine: The compound’s derivatives have potential therapeutic applications, including as anti-inflammatory agents, antibiotics, and anticancer drugs. Its ability to interact with biological targets makes it a valuable scaffold for drug design.
Industry: In the industrial sector, 4-hydroxypiperidine-2-carboxylic acid is used in the production of agrochemicals, dyes, and polymers. Its stability and reactivity make it suitable for various manufacturing processes.
Mecanismo De Acción
The mechanism of action of 4-hydroxypiperidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with target molecules, modulating their activity. The trifluoroacetic acid moiety can enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.
Comparación Con Compuestos Similares
4-Hydroxypyridine-2-carboxylic acid: Similar in structure but lacks the piperidine ring.
Piperidine-2-carboxylic acid: Lacks the hydroxyl group and trifluoroacetic acid moiety.
2,2,2-Trifluoroacetic acid: Contains the trifluoroacetic acid moiety but lacks the piperidine and hydroxyl groups.
Uniqueness: 4-Hydroxypiperidine-2-carboxylic acid;2,2,2-trifluoroacetic acid is unique due to the combination of the piperidine ring, hydroxyl group, and trifluoroacetic acid moiety. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C8H12F3NO5 |
|---|---|
Peso molecular |
259.18 g/mol |
Nombre IUPAC |
4-hydroxypiperidine-2-carboxylic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C6H11NO3.C2HF3O2/c8-4-1-2-7-5(3-4)6(9)10;3-2(4,5)1(6)7/h4-5,7-8H,1-3H2,(H,9,10);(H,6,7) |
Clave InChI |
TWRZEPFMUZJIIS-UHFFFAOYSA-N |
SMILES canónico |
C1CNC(CC1O)C(=O)O.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Methoxy-2-(o-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13661191.png)
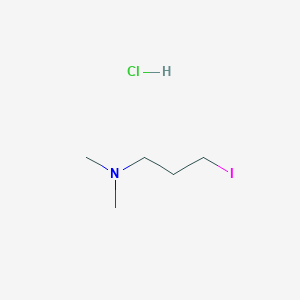



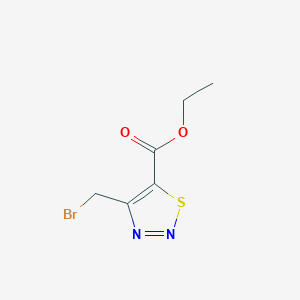

![4-(6-chloro-7-(4-(1-phenylethyl)piperazin-1-yl)-3H-imidazo[4,5-b]pyridin-2-yl)-N,N-dimethylaniline](/img/structure/B13661248.png)
![3-(2-Fluoropyridin-4-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B13661252.png)
![6-Fluoro-2-(3-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B13661254.png)

![4-Amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B13661274.png)
